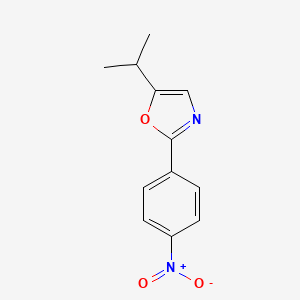

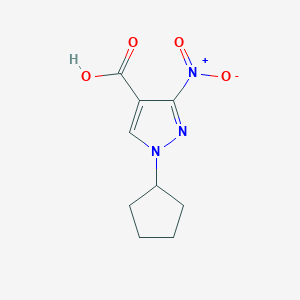

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The IUPAC name for this compound is 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is involved in various synthesis and chemical reaction studies, contributing to the advancement of organic chemistry. Notably, research has explored the synthesis of pyrazole derivatives through reactions involving cyclic oxalyl compounds and hydrazines or hydrazones. These studies have led to the development of diverse pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the transformation of pyrazole-3-carboxylic acid derivatives into ester, amide, nitrile, and anilino-pyrazole acid derivatives showcases the versatility of pyrazole compounds in chemical synthesis. The ability to produce pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives through cyclocondensation reactions further highlights the compound's utility in generating structurally complex molecules (A. Şener et al., 2002).

Material Science and Electrochemistry

In material science and electrochemistry, pyrazolecarboxylic acid derivatives have been investigated for their potential in creating novel materials. Specifically, research into electrochemiluminescence (ECL) has highlighted the possibility of utilizing these compounds in the development of new luminescent materials. Transition metal complexes with pyrazolecarboxylic acid ligands have demonstrated intense electrochemiluminescence, indicating their potential use in sensing, imaging, and lighting applications (C. Feng et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives have been extensively researched. For example, compounds synthesized from nitrile imines and the enolic form of ethyl acetoacetate exhibited significant antimicrobial and antioxidant activities. These activities were evaluated through various assays, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays, demonstrating the compound's potential in pharmacological applications (K. Umesha et al., 2009).

Energetic Materials

Furthermore, pyrazole derivatives have been investigated for their application in energetic materials. A study focused on the synthesis of novel energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid revealed these compounds' low sensitivity to impact and friction alongside acceptable detonation properties. The high thermal stability of these compounds, with decomposition temperatures exceeding 300°C, underscores their potential in designing safer and more stable energetic materials for industrial and military applications (Yue Zheng et al., 2020).

Propiedades

IUPAC Name |

1-cyclopentyl-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOXBLQNFXWHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2585704.png)